2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Overview
Description
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C11H9N3 It is a member of the pyrrole family, characterized by a five-membered ring containing one nitrogen atom
Scientific Research Applications
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting that 2-amino-4-phenyl-1h-pyrrole-3-carbonitrile may have similar interactions .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrrole derivatives, which often bind to their targets and modulate their activity .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, suggest that it may have reasonable bioavailability .
Result of Action
Related compounds have been shown to have various biological effects, suggesting that this compound may have similar impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For example, it can interact with dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins such as BAX . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . In normal cells, this compound can modulate cell proliferation and differentiation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with transcription factors, leading to changes in gene expression . Additionally, this compound can form complexes with metal ions, which may influence its biological activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of this compound is required to achieve a therapeutic response without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic pathways highlights its potential impact on cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl cyanoacetate in the presence of a base can yield the desired pyrrole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the pyrrole ring .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-phenyl-1H-pyrrole-3-carboxamide
- 2-amino-4-phenyl-1H-pyrrole-3-carboxylic acid
- 2-amino-4-phenyl-1H-pyrrole-3-thiol
Uniqueness
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEJDFIDVKWWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377601 | |
Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54153-51-4 | |
Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.